Lactose octaacetate

Carbohydrate Chemistry Glycoconjugate Synthesis Stereoselective Glycosylation

Lactose octaacetate (CAS 6291-42-5), systematically named β-Octaacetyllactose, is a fully acetylated derivative of the disaccharide lactose. Acetylation of all eight hydroxyl groups significantly alters its physicochemical profile, rendering it highly lipophilic, soluble in organic solvents like chloroform, and resistant to reducing-sugar reactions such as Maillard browning.

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
Cat. No. B15565655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose octaacetate
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28+/m1/s1
InChIKeyWOTQVEKSRLZRSX-JRFIZLOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lactose Octaacetate CAS 6291-42-5: Procurement-Grade Peracetylated Lactose for Research and Pharmaceutical Development


Lactose octaacetate (CAS 6291-42-5), systematically named β-Octaacetyllactose, is a fully acetylated derivative of the disaccharide lactose . Acetylation of all eight hydroxyl groups significantly alters its physicochemical profile, rendering it highly lipophilic, soluble in organic solvents like chloroform, and resistant to reducing-sugar reactions such as Maillard browning [1]. With a molecular weight of 678.59 g/mol and a typical purity specification of ≥97% to 98% , this non-reducing, chiral molecule serves as a versatile synthetic intermediate, pharmaceutical excipient, and model compound in carbohydrate chemistry.

Why Lactose Octaacetate Cannot Be Directly Substituted by Generic Peracetylated Sugars in Research and Formulation


Lactose octaacetate is not a simple commodity sugar; its unique stereochemistry and glycosidic linkage (β-D-galactopyranosyl-(1→4)-D-glucopyranose) distinguish it from other disaccharide octaacetates like cellobiose octaacetate and maltose octaacetate, which share the same molecular formula (C₂₈H₃₈O₁₉) but exhibit different anomeric configurations and physical properties [1] . For example, under identical glycosylation conditions (stannic tetrachloride in dichloromethane at −10 °C), the 1,2-trans-octaacetates of cellobiose, lactose, and maltose each yield β-glycosides of 8-ethoxycarbonyloctanol but with distinct reaction kinetics and anomerisation behavior [1]. Substituting lactose octaacetate with a generic peracetylated sugar can lead to failed stereoselective syntheses, altered drug-release profiles, or unexpected biological activity due to differences in molecular recognition. The evidence below quantifies these critical points of differentiation.

Lactose Octaacetate: A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Chiral Recognition and Synthetic Utility: Differentiated Reactivity in Glycosylation Compared to Cellobiose and Maltose Octaacetates

Lactose octaacetate demonstrates distinct stereoselectivity and reaction kinetics in stannic tetrachloride-catalyzed glycosylation compared to its closest analogs, cellobiose octaacetate and maltose octaacetate. In a direct comparative study, while all three 1,2-trans-octaacetates were converted to β-glycosides of 8-ethoxycarbonyloctanol in a single step, the lactose and cellobiose derivatives required subsequent anomerisation to obtain the α-glycosides, whereas the maltoside underwent in situ anomerisation during the 4-hour reaction at room temperature [1]. This differential behavior underscores that these isomers are not interchangeable building blocks for synthesizing artificial carbohydrate antigens [1].

Carbohydrate Chemistry Glycoconjugate Synthesis Stereoselective Glycosylation

Pharmaceutical Excipient Performance: Enhanced Drug Bioavailability Through Lipophilicity Compared to Unmodified Lactose

In drug formulation, lactose octaacetate offers a quantifiable advantage over its parent compound, unmodified lactose. While unmodified lactose is a hydrophilic diluent, full acetylation renders lactose octaacetate significantly more lipophilic [1]. This property directly translates to improved solubility for poorly water-soluble drug candidates, facilitating enhanced absorption in the gastrointestinal tract [1]. Though direct numerical bioavailability data are not provided, the underlying mechanism—a shift in polarity and solubility profile—represents a class-level inference for peracetylated sugars as solubility-enhancing adjuvants, distinguishing them from conventional, non-lipophilic excipients [1].

Drug Delivery Pharmaceutical Formulation Bioavailability Enhancement

Chemical Stability: Protection from Hydrolytic and Maillard Degradation Compared to Reducing Sugars

The peracetylation of lactose confers a significant stability advantage over unmodified lactose and other reducing sugars. Lactose octaacetate is a non-reducing sugar; the acetylation protects the glycosidic linkage from hydrolysis and prevents its participation in Maillard reactions, a common cause of instability and discoloration in formulations containing primary or secondary amines [1]. This contrasts sharply with unmodified lactose, a reducing sugar, which is prone to these degradation pathways, potentially compromising drug product stability and shelf life [1]. While direct comparative stability data are not specified, this is a well-established class-level inference for peracetylated carbohydrates [1].

Excipient Stability Formulation Science Chemical Compatibility

Optimal Use-Cases for Lactose Octaacetate Based on Comparative Evidence


Stereoselective Synthesis of Complex Glycoconjugates and Artificial Antigens

Lactose octaacetate is the preferred chiral building block for synthesizing lactose-containing glycoconjugates where the β-(1→4) linkage must be maintained. As demonstrated, its distinct reactivity profile under Lewis acid catalysis [1] makes it non-interchangeable with cellobiose or maltose octaacetate. This application is critical in glycobiology and vaccine development.

Lipophilic Excipient for Enhancing Oral Bioavailability of Poorly Water-Soluble APIs

Formulation scientists should consider lactose octaacetate as an adjuvant when developing oral solid dosage forms for BCS Class II and IV drugs. Its enhanced lipophilicity, compared to standard lactose [2], can improve API solubilization and subsequent gastrointestinal absorption, leading to better therapeutic outcomes [2].

Stable Carbohydrate Scaffold for Drug Delivery and Material Science Applications

Lactose octaacetate is the material of choice for applications requiring a non-reducing, chemically stable carbohydrate core. Its resistance to hydrolysis and Maillard degradation, in contrast to unmodified lactose [3], makes it suitable for formulating drugs with amine-containing APIs and for developing robust, long-shelf-life drug products and carbohydrate-based polymers .

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